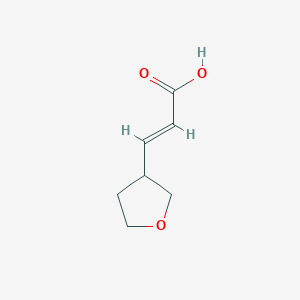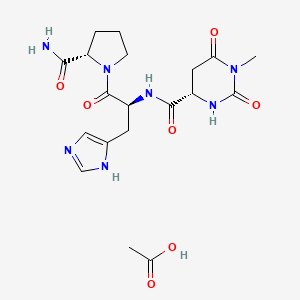![molecular formula C21H25NOS B2763001 N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 212074-99-2](/img/structure/B2763001.png)
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide” is a chemical compound with the molecular formula C21H25NOS . It has an average mass of 339.494 Da and a monoisotopic mass of 339.165680 Da . This compound is used in diverse scientific research and its unique properties make it applicable in various fields, including pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1cccc(c1)SCC(=O)Nc2ccc(cc2)C3CCCCC3 . This indicates that the molecule consists of a cyclohexylphenyl group, a methylphenylsulfanyl group, and an acetamide group . Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 529.3±43.0 °C at 760 mmHg, and a flash point of 273.9±28.2 °C . It has a molar refractivity of 102.8±0.4 cm3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Metabolism and Hormonal Effects
Acetaminophen modifies the sulfation of sex hormones, depleting sulfated sex hormones across populations, which raises concerns about its impact on hormonal homeostasis. The mechanism of action in pain management is reconsidered as sulfated sex hormones can function as neurosteroids and modify nociceptive thresholds (Cohen et al., 2018).
Pharmacokinetics and Genetic Factors
The pharmacokinetics of intravenous paracetamol in elderly patients shows that age and sex are significant factors affecting paracetamol pharmacokinetics, highlighting the need for tailored dosing in this population (Liukas et al., 2011). Furthermore, genetic variability, such as polymorphisms in UGT1A9, can significantly affect acetaminophen metabolism, suggesting a pharmacogenetic effect on drug metabolism (Linakis et al., 2018).
Ontogeny of Drug Metabolizing Enzymes
The ontogeny of hepatic sulfotransferases (SULTs) indicates significant age-dependent protein abundance changes, which have implications for drug metabolism in pediatric populations. The study highlights the importance of considering age when predicting drug-drug interactions and the effects of genetic polymorphisms (Ladumor et al., 2019).
Drug-induced Oxidative Stress
Paracetamol's interaction with various enzyme families, including CYP, COX, and NOS, and its potential to produce reactive oxygen species (ROS) is a critical area of research. Investigating the effects of paracetamol on oxidative stress and enzyme activity in humans reveals complex interactions that do not necessarily increase oxidative stress, suggesting that paracetamol's metabolic pathways are robust against inducing oxidative damage under therapeutic dosing (Trettin et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-cyclohexylphenyl)-2-(3-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-16-6-5-9-20(14-16)24-15-21(23)22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCRTXLWAMXTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2762918.png)
![1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2762920.png)


![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)



![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)



![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)
